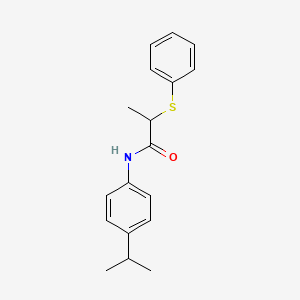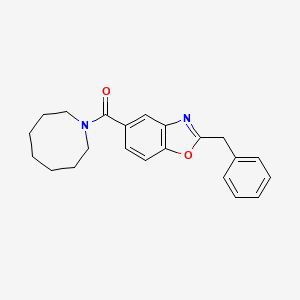
N-(4-isopropylphenyl)-2-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-2-(phenylthio)propanamide, also known as IPP, is a chemical compound that has gained attention in the scientific community for its potential use in research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)-2-(phenylthio)propanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. This compound has also been shown to inhibit the activity of HDACs, proteins that are involved in cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isopropylphenyl)-2-(phenylthio)propanamide has several advantages for use in lab experiments. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments. However, there are also limitations to the use of N-(4-isopropylphenyl)-2-(phenylthio)propanamide in lab experiments. This compound has not been extensively studied in vivo and its safety and toxicity have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the study of N-(4-isopropylphenyl)-2-(phenylthio)propanamide. One direction is the further investigation of the mechanism of action of this compound. The exact mechanisms by which N-(4-isopropylphenyl)-2-(phenylthio)propanamide inhibits the activity of COX-2 and HDACs need to be further elucidated. Another direction is the evaluation of the safety and toxicity of this compound. The safety and toxicity of N-(4-isopropylphenyl)-2-(phenylthio)propanamide need to be fully evaluated before it can be considered for use in clinical trials. Finally, the potential use of N-(4-isopropylphenyl)-2-(phenylthio)propanamide in the treatment of other diseases and conditions should be explored.
Synthesemethoden
The synthesis of N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been achieved through various methods. One method involves the reaction of 4-isopropylbenzaldehyde with phenylmagnesium bromide to form 4-isopropylphenylmagnesium bromide. This compound is then reacted with 2-chlorothiophene to form N-(4-isopropylphenyl)-2-(phenylthio)propanamide. Another method involves the reaction of 4-isopropylbenzaldehyde with phenylacetic acid in the presence of thionyl chloride to form N-(4-isopropylphenyl)-2-(phenylthio)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-2-(phenylthio)propanamide has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-isopropylphenyl)-2-(phenylthio)propanamide has also been studied for its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and has been studied for its potential use in the development of cancer treatments.
Eigenschaften
IUPAC Name |
2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13(2)15-9-11-16(12-10-15)19-18(20)14(3)21-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKNXKALCSUDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)
![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-2,4-pentanedione](/img/structure/B4966743.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide](/img/structure/B4966756.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)

![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)